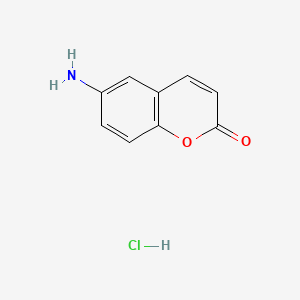

6-氨基香豆素盐酸盐

描述

6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .

Synthesis Analysis

6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis

The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis

6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical And Chemical Properties Analysis

6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .科学研究应用

生物化学中的荧光标记

6-氨基香豆素盐酸盐是生物化学中用于生物分子荧光标记的宝贵工具 。它的荧光特性使其成为跟踪和观察分子水平生物过程的理想标记。这种应用对于理解细胞内复杂的生化途径和相互作用至关重要。

药理学研究

在药理学领域,6-氨基香豆素盐酸盐被用作药物中间体 。研究人员利用其化学特性合成具有潜在治疗效果的新化合物。它在开发需要荧光成分进行跟踪和诊断的药物方面尤为重要。

医学诊断

该化合物的荧光特性在医学诊断中得到应用 。它可以被掺入聚合物纳米粒子中用于癌症成像,提供一种非侵入性的方法,通过光学成像技术来检测和监测肿瘤的进展。

化学合成

6-氨基香豆素盐酸盐在化学合成中至关重要,特别是在合成具有生物膜形成抑制和抗炎活性的新型香豆素衍生物方面 。这些合成的化合物具有广泛的应用,包括抗菌和抗炎药物。

材料科学

在材料科学中,6-氨基香豆素盐酸盐的荧光特性有利于开发对环境刺激(如金属离子检测)做出反应的新材料 。这对于创建能够响应特定化学触发而改变特性的智能材料具有意义。

环境科学

该化合物在环境科学中的作用正在兴起,特别是在检测金属离子和其他环境污染物方面 。它对各种环境因素的敏感性使其成为监测和维持生态平衡的潜在候选者。

作用机制

Target of Action

6-Aminocoumarin hydrochloride is a compound with significant biological activity

Mode of Action

It is known that coumarins, a class of compounds to which 6-Aminocoumarin hydrochloride belongs, can interact with various biological targets and induce changes . .

Biochemical Pathways

Coumarins are known to be involved in various metabolic pathways in plants . .

安全和危害

未来方向

Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .

属性

IUPAC Name |

6-aminochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGAIXSSYAHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981714 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63989-79-7 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

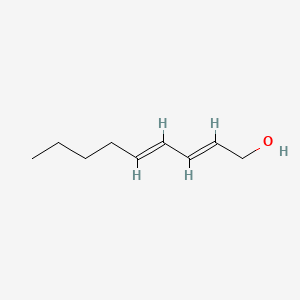

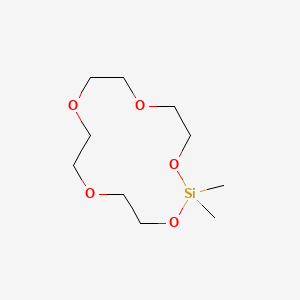

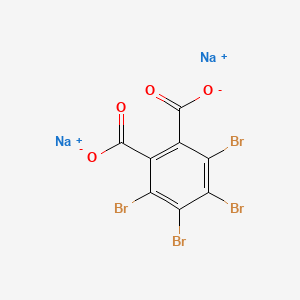

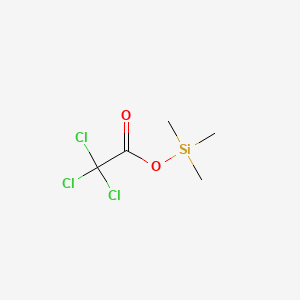

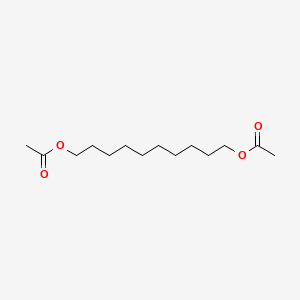

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)